6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Overview
Description
PF-06409577 is a potent and selective activator of the adenosine monophosphate-activated protein kinase (AMPK) β1 isoform. It has been studied for its potential therapeutic applications in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and diabetic nephropathy .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is the AMP-activated protein kinase (AMPK), specifically the β1-containing isoforms . AMPK is an evolutionary conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in maintaining energy homeostasis within cells .
Mode of Action
this compound is a direct activator of AMPK . It binds directly to AMPK subunits, causing robust and sustained AMPK activation . This activation is indicated by increased phosphorylation of downstream substrates of AMPK .
Biochemical Pathways
The activation of AMPK by this compound leads to several downstream effects. These include the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . AMPK activation can inhibit human cancer cells via different mechanisms, including p53 activation, mTORC1 inhibition, autophagy induction, and degradation of oncogenes .
Pharmacokinetics
The clearance mechanism of this compound in animals and humans involves uridine diphosphoglucuronosyl transferase (UGT)–mediated glucuronidation to an acyl glucuronide metabolite . This compound is orally bioavailable and possesses pharmacokinetic properties .
Result of Action
In established and primary human osteosarcoma cells, this compound inhibited cell viability and proliferation, while inducing cell apoptosis and cell cycle arrest . In macrophages, it reduces the inflammatory response and cholesterol synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown to preserve retinal pigment epithelium cells from UV radiation by activating AMPK signaling . .
Biochemical Analysis
Biochemical Properties
PF-06409577 potently activates the α1β1γ1 isoform of AMPK, a key regulator of cellular energy homeostasis . It prevents the dephosphorylation of this isoform, thereby maintaining its active state . PF-06409577 is similarly potent for β1 containing isoforms, but shows significantly lower potency for β2-containing isoforms of AMPK .
Cellular Effects
In various cell types, including osteosarcoma cells and macrophages, PF-06409577 has been shown to inhibit cell viability and proliferation, induce cell apoptosis and cell cycle arrest, and downregulate multiple receptor tyrosine kinases . It also reduces the inflammatory response and cholesterol synthesis in macrophages .
Molecular Mechanism
PF-06409577 exerts its effects at the molecular level primarily through the activation of AMPK. This leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . It also suppresses fatty acid and cholesterol synthesis and reduces the expression of genes related to the inflammatory response .
Temporal Effects in Laboratory Settings
PF-06409577 has been shown to have dose-dependent effects in laboratory settings. For instance, it dose-dependently activates AMPK in bone marrow-derived macrophages (BMDMs), leading to increased phosphorylation of downstream substrates important for autophagy and fatty acid oxidation .
Dosage Effects in Animal Models
In animal models, oral administration of PF-06409577 at well-tolerated doses has been shown to potently inhibit the growth of osteosarcoma cells . It also reduces atherosclerosis in mouse models in a myeloid-derived AMPKβ1 dependent manner .
Metabolic Pathways
PF-06409577 is involved in the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis . By activating AMPK, PF-06409577 can inhibit pathways of de novo lipid and cholesterol synthesis .
Transport and Distribution
While specific transporters or binding proteins for PF-06409577 have not been identified, its effects on cellular processes suggest that it is well-distributed within cells and tissues .
Subcellular Localization
The subcellular localization of PF-06409577 is not explicitly known. Given that it activates AMPK, it is likely to be present in the cytoplasm where AMPK is located .
Preparation Methods
PF-06409577 is synthesized through a series of chemical reactions starting from 5-bromo-6-chloro-indoleThe final product is obtained through purification and crystallization processes .
Chemical Reactions Analysis
PF-06409577 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the indole ring or the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .
Scientific Research Applications
PF-06409577 has been extensively studied for its scientific research applications:
Chemistry: It is used as a tool compound to study the activation of AMPK and its downstream effects.
Medicine: PF-06409577 has potential therapeutic applications in treating metabolic disorders such as NAFLD, atherosclerosis, and diabetic nephropathy
Industry: It is used in the development of new therapeutic agents targeting metabolic diseases.
Comparison with Similar Compounds
PF-06409577 is unique in its high selectivity for the AMPK β1 isoform. Similar compounds include:
A-769662: Another AMPK activator, but with less selectivity for the β1 isoform.
Metformin: A widely used antidiabetic drug that activates AMPK, but through a different mechanism.
AICAR: An AMPK activator that is less selective and has broader effects on different AMPK isoforms. PF-06409577’s uniqueness lies in its high selectivity and potency for the AMPK β1 isoform, making it a valuable tool for studying the specific effects of AMPK activation.
Properties
IUPAC Name |
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXLWCFSUSXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467057-23-3 | |
Record name | PF-06409577 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06409577 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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